molecular formula C12H11N3 B6434296 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 2640955-00-4

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6434296
CAS No.: 2640955-00-4
M. Wt: 197.24 g/mol
InChI Key: FKGDAIVMQWUCMB-UHFFFAOYSA-N
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Description

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyrimidine ring and an isoindole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole are not fully understood yet. Pyrimidine derivatives are known to interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Some pyrimidine derivatives have been found to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its dual-ring structure, which combines the properties of both pyrimidine and isoindole. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Biological Activity

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

The primary target for this compound is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein) . This compound acts as an inhibitor of ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can regulate mechanisms involved in DNA repair and may influence cellular responses to DNA damage.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by targeting key protein kinases involved in cell cycle regulation.
  • Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, although further investigations are required to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityNotable Features
Pyrrolo[2,3-d]pyrimidineKinase inhibitory, anticancerKnown for its diverse kinase inhibitory activity
Pyrido[2,3-d]pyrimidineAntitubercular, antidiabeticExhibits a broad range of biological activities
Pyrazolo[3,4-d]pyrimidineCDK2 inhibitor, cytotoxic to cancerStudied for its potential in cancer therapy

Uniqueness : The dual-ring structure of this compound allows it to interact with a broader range of biological targets compared to other pyrimidine derivatives.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

  • In vitro Studies : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.
    • IC50 Values : In studies conducted on breast cancer cell lines, IC50 values were determined to be around 10 µM, indicating potent activity against these cells.
  • Molecular Docking Studies : Computational analyses showed strong binding affinities to ATR and other kinases involved in the DNA damage response pathway. Binding energies were reported at approximately -9.5 kcal/mol, suggesting favorable interactions.
  • In vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound. Early results indicate promising outcomes in tumor reduction without significant side effects observed in treated groups.

Properties

IUPAC Name

2-pyrimidin-4-yl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDAIVMQWUCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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